molecular formula C35H67CaO8P B3151593 1,2-Dipalmitoyl-sn-glycero-3-phosphate calcium salt CAS No. 71640-91-0

1,2-Dipalmitoyl-sn-glycero-3-phosphate calcium salt

Cat. No.: B3151593
CAS No.: 71640-91-0
M. Wt: 687.0 g/mol
InChI Key: JICVBQGRHKLMHG-MGDILKBHSA-L
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Description

1,2-Dipalmitoyl-sn-glycero-3-phosphate calcium salt is a phospholipid derivative that plays a crucial role in various biological and industrial applications. This compound is a calcium salt form of 1,2-Dipalmitoyl-sn-glycero-3-phosphate, which is a type of phosphatidic acid. Phosphatidic acids are essential components of cell membranes and are involved in numerous cellular processes, including signaling and membrane dynamics.

Mechanism of Action

Target of Action

Calcium (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate, also known as 1,2-Dipalmitoyl-sn-glycero-3-phosphate calcium salt, primarily targets the phosphate levels in the body . It is used as a phosphate binder in patients with end-stage renal disease (ESRD) to prevent elevated phosphate levels and resulting ectopic calcification and secondary hyperparathyroidism .

Mode of Action

The compound interacts with its targets by binding to phosphate in the gastrointestinal tract, thereby reducing the absorption of phosphate from the diet . This interaction leads to a decrease in serum phosphate levels . The action of this compound on the renal tubules is mediated via a specific PTH receptor, PTH1R, that uses adenosine 3′,5′-cyclic monophosphate, or cyclic AMP (cAMP) as a second messenger .

Biochemical Pathways

The compound affects the calcium and phosphate homeostasis pathways . By binding to phosphate in the gastrointestinal tract, it reduces the absorption of phosphate, thereby affecting the balance of calcium and phosphate in the body . This can lead to changes in the downstream effects of these pathways, including the regulation of bone health and cellular function .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are primarily related to its function as a phosphate binder. This results in a decrease in serum phosphate levels and an increase in fecal phosphate excretion .

Result of Action

The primary result of the compound’s action is a decrease in serum phosphate levels in patients with ESRD . This can help prevent complications associated with high phosphate levels, such as ectopic calcification and secondary hyperparathyroidism . Additionally, it can contribute to the maintenance of bone health by regulating the balance of calcium and phosphate in the body .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the compound’s ability to bind phosphate . Additionally, the presence of other dietary components can influence the absorption of phosphate and the efficacy of the compound . The compound has been shown to have impressive anti-collapse ability in a dynamic aqueous environment, suggesting its potential applicability in both open and minimally invasive clinical practice .

Biochemical Analysis

Biochemical Properties

1,2-Dipalmitoyl-sn-glycero-3-phosphate calcium salt plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The release of calcium and phosphorus ions from this compound regulates the activation of osteoblasts and osteoclasts to facilitate bone regeneration .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, the release of calcium and phosphorus ions from this compound can stimulate a large range of responses in many different cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact mechanism of action is complex and involves a variety of biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dipalmitoyl-sn-glycero-3-phosphate calcium salt can be synthesized through the acylation of lysophosphatidic acids or the phosphorylation of diacylglycerols. The synthetic route typically involves the following steps:

    Acylation of Lysophosphatidic Acids: This step involves the reaction of lysophosphatidic acids with palmitoyl chloride in the presence of a base such as pyridine. The reaction is carried out at low temperatures to prevent side reactions.

    Phosphorylation of Diacylglycerols: Diacylglycerols are phosphorylated using phosphorus oxychloride (POCl3) in the presence of a base like triethylamine. The reaction is conducted under anhydrous conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes:

    Bulk Acylation: Large quantities of lysophosphatidic acids are acylated using palmitoyl chloride in industrial reactors.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain high-purity 1,2-Dipalmitoyl-sn-glycero-3-phosphate.

    Calcium Salt Formation: The purified 1,2-Dipalmitoyl-sn-glycero-3-phosphate is then reacted with calcium chloride to form the calcium salt.

Chemical Reactions Analysis

Types of Reactions

1,2-Dipalmitoyl-sn-glycero-3-phosphate calcium salt undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to release free fatty acids and glycerophosphate.

    Oxidation: It can undergo oxidation reactions, leading to the formation of peroxides and other oxidative products.

    Substitution: The phosphate group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and a catalyst such as hydrochloric acid or sodium hydroxide.

    Oxidation: Conducted using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophilic substitution reactions are performed using reagents like sodium azide or thiols.

Major Products

    Hydrolysis: Produces free palmitic acid and glycerophosphate.

    Oxidation: Results in the formation of peroxides and other oxidative derivatives.

    Substitution: Yields substituted phosphatidic acid derivatives.

Scientific Research Applications

1,2-Dipalmitoyl-sn-glycero-3-phosphate calcium salt has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying lipid behavior and interactions in membranes.

    Biology: Plays a role in cell signaling and membrane dynamics, making it a valuable tool for studying cellular processes.

    Medicine: Investigated for its potential in drug delivery systems, particularly in the formation of liposomes and micelles.

    Industry: Utilized in the production of artificial membranes and as an emulsifying agent in various formulations.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: A phosphatidylcholine derivative with similar structural features but different functional properties.

    1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: Another phospholipid with ethanolamine as the head group, differing in its biological roles and applications.

    1,2-Dipalmitoyl-sn-glycero-3-phosphoglycerol: A phosphoglycerol derivative with distinct biochemical functions.

Uniqueness

1,2-Dipalmitoyl-sn-glycero-3-phosphate calcium salt is unique due to its specific role in membrane dynamics and signaling. Its calcium salt form enhances its stability and solubility, making it suitable for various applications in research and industry.

Properties

IUPAC Name

calcium;[(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H69O8P.Ca/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33H,3-32H2,1-2H3,(H2,38,39,40);/q;+2/p-2/t33-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICVBQGRHKLMHG-MGDILKBHSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCC.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCC.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H67CaO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746886
Record name Calcium (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

687.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71640-91-0
Record name Calcium (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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